4-Amino-2,3-dihydro-1H-inden-5-ol
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Overview
Description
4-Amino-2,3-dihydro-1H-inden-5-ol is an organic compound with a unique structure that includes an indene backbone, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the reduction of 4-Nitro-2,3-dihydro-1H-inden-5-ol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction and to ensure high yield.
Another method involves the cyclization of a suitable precursor, such as 2-(2-Aminophenyl)ethanol, under acidic conditions. This reaction can be catalyzed by acids like sulfuric acid or hydrochloric acid, leading to the formation of the indene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Oxo-2,3-dihydro-1H-inden-5-ol.
Reduction: 4-Amino-2,3-dihydro-1H-inden-5-amine.
Substitution: Various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,3-dihydro-1H-inden-5-ol: Similar structure but lacks the amino group.
4-Amino-2,3-dihydro-1H-inden-5-amine: Similar structure but has an additional amino group.
2,3-Dihydro-1H-inden-5-ol: Lacks both the amino and hydroxyl groups.
Uniqueness
4-Amino-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the indene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3,10H2 |
InChI Key |
XPVRISCNCGAMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)N |
Origin of Product |
United States |
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